molecular formula C11H13ClO4 B12603152 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one CAS No. 648416-60-8

1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

Cat. No.: B12603152
CAS No.: 648416-60-8
M. Wt: 244.67 g/mol
InChI Key: GPCMXPWKPJVYCI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is a chemical compound with a complex structure that includes a chlorinated aromatic ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with formaldehyde and a suitable hydroxyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-hydroxy-2-methylpropan-1-one
  • 1-(2-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one
  • 1-(2-Chlorophenyl)-3-hydroxy-2,2-dimethylpropan-1-one

Uniqueness: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is unique due to the presence of multiple hydroxyl groups and a chlorinated aromatic ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

648416-60-8

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

InChI

InChI=1S/C11H13ClO4/c12-9-4-2-1-3-8(9)10(16)11(5-13,6-14)7-15/h1-4,13-15H,5-7H2

InChI Key

GPCMXPWKPJVYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CO)(CO)CO)Cl

Origin of Product

United States

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